3-Methylbutyl 3-(2-furyl)acrylate
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Overview
Description
3-Methylbutyl 3-(2-furyl)acrylate is an organic compound with the molecular formula C12H16O3. It is an ester derived from 3-(2-furyl)acrylic acid and 3-methylbutanol. This compound is known for its unique chemical structure, which includes a furan ring and an acrylate group, making it a subject of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbutyl 3-(2-furyl)acrylate typically involves the esterification of 3-(2-furyl)acrylic acid with 3-methylbutanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts, such as silica-supported acids, can also be employed to facilitate the esterification reaction under milder conditions and with higher selectivity .
Chemical Reactions Analysis
Types of Reactions
3-Methylbutyl 3-(2-furyl)acrylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The acrylate group can be reduced to form saturated esters.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Furan derivatives with various functional groups.
Reduction: Saturated esters.
Substitution: Substituted esters with different nucleophiles.
Scientific Research Applications
3-Methylbutyl 3-(2-furyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive acrylate group
Mechanism of Action
The mechanism of action of 3-Methylbutyl 3-(2-furyl)acrylate involves its interaction with various molecular targets. The furan ring and acrylate group can participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or other biological activities .
Comparison with Similar Compounds
Similar Compounds
3-Methylbutyl acrylate: Lacks the furan ring, making it less reactive in certain chemical reactions.
3-(2-Furyl)acrylic acid: Contains the furan ring but lacks the ester group, limiting its applications in polymer synthesis.
3-Methylbutyl methacrylate: Contains a methacrylate group instead of an acrylate group, leading to different polymerization properties
Uniqueness
3-Methylbutyl 3-(2-furyl)acrylate is unique due to the presence of both the furan ring and the acrylate group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
79925-85-2 |
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Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
3-methylbutyl (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C12H16O3/c1-10(2)7-9-15-12(13)6-5-11-4-3-8-14-11/h3-6,8,10H,7,9H2,1-2H3/b6-5+ |
InChI Key |
XAPDJXISYPRRFW-AATRIKPKSA-N |
Isomeric SMILES |
CC(C)CCOC(=O)/C=C/C1=CC=CO1 |
Canonical SMILES |
CC(C)CCOC(=O)C=CC1=CC=CO1 |
Origin of Product |
United States |
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